molecular formula C13H22BrNO4 B11768557 tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate

tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B11768557
M. Wt: 336.22 g/mol
InChI Key: ISMRKOCQPBNJQC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22BrNO4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with bromomethoxy compounds under controlled conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with bromomethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethoxy group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .

Comparison with Similar Compounds

tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C13H22BrNO4

Molecular Weight

336.22 g/mol

IUPAC Name

tert-butyl 4-[2-(bromomethoxy)-2-oxoethyl]piperidine-1-carboxylate

InChI

InChI=1S/C13H22BrNO4/c1-13(2,3)19-12(17)15-6-4-10(5-7-15)8-11(16)18-9-14/h10H,4-9H2,1-3H3

InChI Key

ISMRKOCQPBNJQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)OCBr

Origin of Product

United States

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